molecular formula C21H19FN4O2 B10994944 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10994944
M. Wt: 378.4 g/mol
InChI Key: CRTSBKNFKORITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Fluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluorine atom, a methyl group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.

    Indole Substitution: The indole moiety is introduced via a nucleophilic substitution reaction, where the quinazolinone derivative reacts with an indole derivative in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-3-carboxylic acid derivatives, while reduction of the quinazolinone core could produce quinazolinol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(6-fluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the indole moiety can interact with various receptors and proteins. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-3(4H)-quinazolinyl derivatives: These compounds

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H19FN4O2/c1-13-25-19-7-6-15(22)10-17(19)21(28)26(13)12-20(27)23-9-8-14-11-24-18-5-3-2-4-16(14)18/h2-7,10-11,24H,8-9,12H2,1H3,(H,23,27)

InChI Key

CRTSBKNFKORITH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.